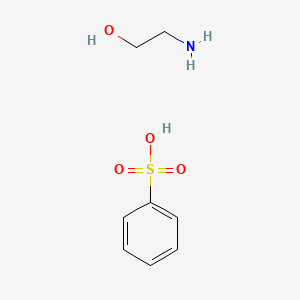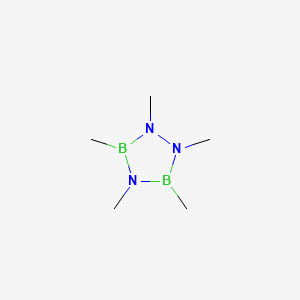
N-(2-(3-(2-(Acetylamino)ethyl)trisulfanyl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-(2-(Acetylamino)ethyl)trisulfanyl)ethyl)acetamide is a chemical compound known for its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(2-(Acetylamino)ethyl)trisulfanyl)ethyl)acetamide typically involves the reaction of 2-(acetylamino)ethyl disulfide with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful temperature control to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(3-(2-(Acetylamino)ethyl)trisulfanyl)ethyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the trisulfanyl linkage, leading to the formation of simpler sulfur-containing compounds.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield simpler sulfur-containing compounds .
Wissenschaftliche Forschungsanwendungen
N-(2-(3-(2-(Acetylamino)ethyl)trisulfanyl)ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it useful in studying sulfur-containing biomolecules and their interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(2-(3-(2-(Acetylamino)ethyl)trisulfanyl)ethyl)acetamide involves its interaction with molecular targets such as enzymes and proteins. The compound’s trisulfanyl group can form reversible covalent bonds with thiol groups in proteins, modulating their activity and function. This interaction can affect various cellular pathways, including those involved in oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-{[(2-acetamidoethyl)sulfanyl]disulfanyl}ethyl)acetamide
- N-(2-(((2-acetamidoethyl)sulfanyl)disulfanyl)ethyl)acetamide
Uniqueness
N-(2-(3-(2-(Acetylamino)ethyl)trisulfanyl)ethyl)acetamide is unique due to its trisulfanyl linkage, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
10325-48-1 |
|---|---|
Molekularformel |
C8H16N2O2S3 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
N-[2-(2-acetamidoethyltrisulfanyl)ethyl]acetamide |
InChI |
InChI=1S/C8H16N2O2S3/c1-7(11)9-3-5-13-15-14-6-4-10-8(2)12/h3-6H2,1-2H3,(H,9,11)(H,10,12) |
InChI-Schlüssel |
PZMNXVBVZDXSAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCSSSCCNC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(3-Methylbutyl)sulfinyl]benzene](/img/structure/B12797871.png)






